molecular formula C8H4BrFS B2797168 3-Bromo-5-fluorobenzo[b]thiophene CAS No. 138993-21-2

3-Bromo-5-fluorobenzo[b]thiophene

Cat. No.: B2797168
CAS No.: 138993-21-2
M. Wt: 231.08
InChI Key: HORROOAXKGNKAY-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorobenzo[b]thiophene is a heterocyclic compound with the molecular formula C8H4BrFS. It is a derivative of benzo[b]thiophene, where the benzene ring is fused to a thiophene ring, and it contains bromine and fluorine substituents at the 3 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluorobenzo[b]thiophene typically involves the bromination and fluorination of benzo[b]thiophene derivatives. One common method is the bromination of 5-fluorobenzo[b]thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluorobenzo[b]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride in solvents such as dichloromethane are used.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Depending on the substituents introduced, various functionalized benzo[b]thiophenes can be obtained.

    Oxidation Products: Sulfoxides and sulfones are the major products.

    Reduction Products: Dihydrobenzo[b]thiophenes are formed.

Scientific Research Applications

3-Bromo-5-fluorobenzo[b]thiophene has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-fluorobenzo[b]thiophene
  • 3-Bromo-4-fluorobenzo[b]thiophene
  • 3-Chloro-5-fluorobenzo[b]thiophene

Uniqueness

3-Bromo-5-fluorobenzo[b]thiophene is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. This positioning can lead to distinct electronic and steric effects, making it a valuable compound for various applications .

Biological Activity

3-Bromo-5-fluorobenzo[b]thiophene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C8_8H4_4BrF and is characterized by the presence of bromine and fluorine substituents on a benzo[b]thiophene scaffold. This structure is crucial for its biological activity, as modifications to the thiophene ring can significantly influence its pharmacological properties.

1. Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been involved in the synthesis of various bioactive compounds that target specific cancer cell lines. For instance, derivatives of benzo[b]thiophenes have shown effectiveness against PIM kinases, which are implicated in tumorigenesis. Compounds derived from this scaffold have demonstrated nanomolar activity against PIM isoforms, suggesting a potential role in cancer therapy .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives generally display significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives exhibit high inhibitory effects on bacterial growth, making them potential candidates for developing new antibiotics .

3. Anti-inflammatory Effects

This compound has been noted for its anti-inflammatory properties. Compounds within this class are often investigated for their ability to reduce inflammation, which is critical in treating various chronic diseases. The mechanism typically involves the inhibition of pro-inflammatory cytokines and enzymes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation, such as PIM kinases and COX enzymes.
  • Cell Cycle Arrest : Some studies suggest that thiophene derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : These compounds may alter ROS levels within cells, contributing to their anticancer effects.

Case Studies

Several studies have highlighted the biological activities of this compound:

  • Anticancer Study : A recent study synthesized several derivatives based on this compound and evaluated their cytotoxicity against various cancer cell lines. Results indicated that certain modifications enhanced potency against specific tumor types .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of thiophene derivatives, showing that this compound had significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Findings

Activity TypeObserved EffectsReference
AnticancerInhibits PIM kinases; induces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Properties

IUPAC Name

3-bromo-5-fluoro-1-benzothiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFS/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HORROOAXKGNKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138993-21-2
Record name 3-bromo-5-fluoro-1-benzothiophene
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